molecular formula C11H15N3O3 B13625317 1-(3-Methoxy-2-nitrophenyl)piperazine

1-(3-Methoxy-2-nitrophenyl)piperazine

Cat. No.: B13625317
M. Wt: 237.25 g/mol
InChI Key: FUVFYXYBEURJAQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-nitrophenyl)piperazine is a phenylpiperazine derivative characterized by a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 2-position of the aromatic ring attached to the piperazine core. This substitution pattern distinguishes it from other arylpiperazines, as the electron-withdrawing nitro group and electron-donating methoxy group create unique electronic and steric properties.

Synthesis of such compounds typically involves nucleophilic substitution reactions, where halogenated aromatic precursors react with piperazine or its derivatives under controlled conditions . For example, 1-(2-methoxyphenyl)piperazine intermediates are often synthesized via reactions with 1,3-dichloropropane or benzoyl chlorides .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

1-(3-methoxy-2-nitrophenyl)piperazine

InChI

InChI=1S/C11H15N3O3/c1-17-10-4-2-3-9(11(10)14(15)16)13-7-5-12-6-8-13/h2-4,12H,5-8H2,1H3

InChI Key

FUVFYXYBEURJAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-methoxy-2-nitrophenyl)piperazine typically involves the nucleophilic substitution of halogenated or activated aromatic compounds by piperazine or its derivatives. The key challenge is to selectively introduce the piperazine moiety onto the aromatic ring bearing methoxy and nitro substituents, often requiring protection of piperazine nitrogen atoms and subsequent deprotection steps.

Method 1: Boc-Protected Piperazine Route with Acid Deprotection

One well-documented approach starts from tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate, which undergoes deprotection to yield the target compound:

  • Step 1: Dissolve tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (2.25 g, 6.67 mmol) in methylene chloride (50 mL).
  • Step 2: Add trifluoroacetic acid (10 mL) to the solution at 20 °C, causing immediate darkening; stir overnight.
  • Step 3: Concentrate the solution and partition between methylene chloride and 2.0 N sodium hydroxide.
  • Step 4: Separate the organic layer, wash the aqueous layer with sodium chloride, and back-extract with methylene chloride.
  • Step 5: Dry the combined organic layers over sodium sulfate and concentrate to yield 1-(3-methoxy-4-nitrophenyl)piperazine.

This method yields the compound with high purity and 100% yield reported under optimized conditions.

Method 2: SNAr Reaction Using Piperazine and Halonitroanisole Derivatives

Another classical method involves nucleophilic aromatic substitution of halogenated nitroanisole derivatives with piperazine:

  • Reagents: 3-methoxy-2-nitrohalobenzene (typically chloro or bromo derivatives), piperazine, potassium carbonate as base.
  • Solvent: Dimethylformamide (DMF) or ethanol.
  • Conditions: Heating under reflux (80–110 °C) for 12–24 hours.
  • Workup: After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents (e.g., dichloromethane). The organic phase is dried and concentrated.
  • Purification: Crystallization from solvents such as 1,4-dioxane or 4-methyl-2-pentanone.

This method is widely used due to its simplicity and moderate to good yields (typically 37–85%) depending on the exact substrates and conditions.

Method 3: Reductive Amination and Subsequent Alkylation

Some synthetic routes involve reduction of nitro groups to amines followed by alkylation with piperazine derivatives:

  • Reduction: Stannous chloride (SnCl2) in ethanol reduces nitro groups to amines.
  • Protection: Amines are protected using di-tert-butyl dicarbonate (BOC) to form di-tBOC derivatives.
  • Alkylation: The protected amines undergo alkylation with 1-(2-nitrophenyl)piperazine in the presence of potassium carbonate and potassium iodide in DMF.
  • Deprotection: Acidic hydrolysis (e.g., 4 M HCl in ethanol) removes BOC groups to yield the target compound.

This multi-step approach allows for selective functionalization and high purity of the final product, with yields reported up to 98% in some derivatives.

Method 4: Pd-Catalyzed Buchwald–Hartwig Coupling (Advanced Method)

Recent advances in synthetic methodologies include palladium-catalyzed Buchwald–Hartwig amination to form N-arylpiperazines:

  • Starting Materials: Piperazine derivatives and aryl halides bearing methoxy and nitro substituents.
  • Catalyst: Pd-based catalysts with appropriate ligands.
  • Base: Strong bases like cyclohexyl magnesium chloride to enhance nucleophilicity.
  • Solvent: Toluene or DMF.
  • Conditions: Heating to reflux or elevated temperatures.

This method provides improved yields and selectivity compared to traditional SNAr reactions and is suitable for complex molecule synthesis, although it requires more specialized reagents and catalysts.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Boc-Protected Piperazine Route Boc-protected piperazine, TFA, NaOH 20 °C, overnight ~100 High purity, straightforward deprotection Requires protection step
SNAr with Halonitroanisole Halonitroanisole, piperazine, K2CO3 80–110 °C, 12–24 h 37–85 Simple, uses readily available reagents Moderate yield, longer reaction
Reductive Amination + Alkylation SnCl2, BOC2O, K2CO3, KI, DMF Multi-step, reflux conditions Up to 98 High selectivity and purity Multi-step, longer synthesis
Pd-Catalyzed Buchwald–Hartwig Pd catalyst, aryl halide, base Reflux in toluene/DMF >85 High yield, efficient coupling Requires expensive catalysts

Notes on Purification and Characterization

  • Purification generally involves extraction, drying over anhydrous sodium sulfate or potassium carbonate, filtration, and recrystallization from solvents such as 1,4-dioxane or 4-methyl-2-pentanone.
  • Characterization is typically done by ^1H NMR, MS, IR spectroscopy, and melting point determination to confirm structure and purity.
  • The final product is often isolated as a free base or as a hydrochloride salt depending on downstream applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-nitrophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines, suitable solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(3-Methoxy-2-aminophenyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

1-(3-Methoxy-2-nitrophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of arylpiperazines are heavily influenced by substituent type and position. Key analogues include:

Compound Name Substituents Key Properties/Effects References
1-(2-Methoxyphenyl)piperazine 2-OCH₃ High dopamine D2 receptor affinity; used in antipsychotic drug design
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Serotonin 5-HT₂C/5-HT₁B agonist; anorexic effects in preclinical models
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Serotonin 5-HT₁A/5-HT₁B agonist; abused as an MDMA-like stimulant
1-(4-Nitrophenyl)piperazine 4-NO₂ Antibacterial activity; used in derivatization for mass spectrometry applications
1-(3-Methoxy-2-nitrophenyl)piperazine 3-OCH₃, 2-NO₂ Hypothesized dual electronic effects (electron-donating + withdrawing); unexplored pharmacology

Key Observations :

  • Positional Effects : The 2-nitro group in the target compound may sterically hinder receptor binding compared to para-substituted analogues like 1-(4-nitrophenyl)piperazine .
Receptor Affinity and Selectivity
  • Serotonergic Activity : mCPP and TFMPP exhibit high affinity for 5-HT₁B/5-HT₂C receptors, influencing appetite suppression and anxiety . In contrast, 1-(2-methoxyphenyl)piperazine shows dopamine D2 receptor selectivity, making it relevant in antipsychotic research .
  • Antimicrobial Activity : Piperazines with nitro groups (e.g., 1-(4-nitrophenyl)piperazine) demonstrate moderate antibacterial effects, likely due to interactions with bacterial topoisomerases .
Cytotoxicity and Anticancer Potential
  • Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells, with IC₅₀ values <10 μM . The nitro group in 1-(3-methoxy-2-nitrophenyl)piperazine could enhance DNA intercalation or redox cycling, but this remains untested.

Physicochemical Properties

  • Spectroscopic Trends : 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine show distinct FT-IR and NMR profiles due to substituent electronegativity. The nitro group in the target compound is expected to downfield-shift aromatic protons in ¹H NMR .
  • Thermodynamic Stability: Piperazines with electron-withdrawing groups (e.g., -NO₂) exhibit higher melting points and lower solubility in nonpolar solvents .

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